2,3-Dibromopyrazine

説明

Structural Analysis of 2,3-Dibromopyrazine

Molecular Geometry and Bonding Characteristics

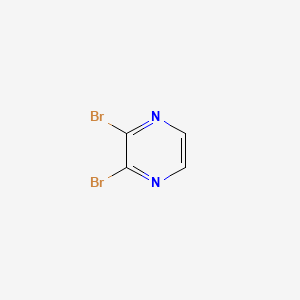

This compound belongs to the pyrazine family of diazine compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms in the 1,4-positions. The molecular formula C₄H₂Br₂N₂ indicates a molecular weight of 237.88 g/mol, with bromine substituents occupying the 2 and 3 positions of the pyrazine ring. The compound's structural identity is confirmed through multiple spectroscopic identifiers, including its InChI key VLPBEKHOQWMYTR-UHFFFAOYSA-N and SMILES notation C1=CN=C(C(=N1)Br)Br.

The molecular architecture of this compound reveals important geometric characteristics that influence its chemical behavior and reactivity patterns. The pyrazine core maintains planarity typical of aromatic heterocycles, with the nitrogen atoms contributing to the electron-deficient nature of the ring system. The bromine substituents, positioned on adjacent carbon atoms, create a unique substitution pattern that affects both the electronic distribution and the overall molecular symmetry compared to other dibromopyrazine isomers.

Bonding characteristics within the molecule reflect the interplay between the aromatic pyrazine system and the halogen substituents. The carbon-nitrogen bonds in the ring maintain typical aromatic character with bond lengths consistent with partially double-bond character due to electron delocalization. The carbon-bromine bonds exhibit standard single-bond characteristics, with the electronegativity difference between carbon and bromine creating partial charge separation that influences the compound's reactivity profile.

X-ray Crystallographic Data Interpretation

While specific single-crystal X-ray diffraction data for this compound is limited in the available literature, crystallographic principles and related pyrazine structure analyses provide valuable insights into the expected structural parameters. X-ray crystallography serves as the primary method for determining precise atomic positions and bond parameters in crystalline materials, offering three-dimensional electron density maps that reveal molecular geometry with high accuracy.

Based on crystallographic studies of related dibrominated pyrazine compounds, the expected bond distances and angles for this compound can be anticipated to follow typical aromatic heterocycle patterns. The pyrazine ring would exhibit carbon-carbon bond lengths of approximately 1.39-1.40 Angstroms, while carbon-nitrogen bonds would measure around 1.34-1.35 Angstroms, consistent with aromatic character. The carbon-bromine bond lengths are expected to fall within the range of 1.85-1.90 Angstroms, typical for aromatic carbon-halogen bonds.

The crystallographic analysis would reveal the planarity of the pyrazine ring system, with minimal deviation from the ideal planar geometry. The bromine atoms, while heavy, would not significantly distort the ring planarity due to their positioning as substituents rather than ring members. Intermolecular interactions in the crystal lattice would likely involve halogen bonding interactions between bromine atoms and electron-rich regions of neighboring molecules, contributing to the overall crystal packing arrangement.

Comparative Analysis with Isomeric Dibromopyrazines

The structural comparison between this compound and its isomeric forms, particularly 2,5-dibromopyrazine, reveals significant differences in molecular symmetry and electronic properties. 2,5-Dibromopyrazine, with bromine atoms in the 2 and 5 positions, exhibits higher symmetry due to the para-like arrangement of substituents relative to the nitrogen atoms. This compound has a melting point of 45.0 to 49.0 degrees Celsius and appears as white to orange to green powder or crystals.

The substitution pattern differences create distinct molecular dipole moments and electronic distributions between the isomers. While both compounds share the same molecular formula C₄H₂Br₂N₂ and molecular weight of 237.88 g/mol, their physical properties differ notably. This compound exhibits a boiling point of 57-58 degrees Celsius, which is significantly lower than theoretical predictions for 2,5-dibromopyrazine at 234.0±35.0 degrees Celsius.

The adjacency of bromine substituents in this compound creates unique steric and electronic effects not present in the 2,5-isomer. This proximity influences the compound's reactivity patterns, particularly in nucleophilic substitution reactions where the electron-withdrawing effects of the bromine atoms can act cooperatively. The structural differences also affect crystal packing arrangements and intermolecular interactions, leading to distinct solid-state properties between the isomers.

Electronic Structure Characterization

The electronic structure of this compound reflects the combined influence of the electron-deficient pyrazine ring and the electron-withdrawing bromine substituents. The heterocyclic nature of pyrazine, with nitrogen atoms contributing lone pairs while simultaneously withdrawing electron density through inductive effects, creates a complex electronic environment that is further modified by halogen substitution. The resulting electronic structure governs the compound's chemical reactivity, optical properties, and potential applications in materials science.

The electron-deficient character of the pyrazine ring system is enhanced by the presence of bromine substituents, which withdraw electron density through both inductive and resonance effects. This electronic configuration makes this compound particularly suitable for applications requiring electron-accepting capabilities, such as in organic electronics or as building blocks for electron-transporting materials. The unique substitution pattern creates an asymmetric electronic distribution that differs significantly from other dibromopyrazine isomers.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides crucial insights into the electronic behavior and reactivity patterns of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the compound's electron-donating and electron-accepting capabilities, respectively. Theoretical calculations on related pyrazine derivatives suggest that dibromopyrazines exhibit relatively low HOMO energies and accessible LUMO levels, consistent with their electron-deficient nature.

The HOMO of this compound is expected to be primarily localized on the pyrazine ring system, with significant contributions from the nitrogen lone pairs and the aromatic pi-electron system. The presence of bromine substituents lowers the HOMO energy through inductive electron withdrawal, making the compound less prone to oxidation compared to unsubstituted pyrazine. The orbital distribution reflects the asymmetric substitution pattern, with electron density concentrated away from the brominated carbon centers.

The LUMO characteristics reveal the electron-accepting capacity of the molecule, with orbital coefficients distributed across the pyrazine ring and extending toward the bromine substituents. The energy gap between HOMO and LUMO levels, typically ranging from 3.4 to 3.7 electron volts for similar compounds, indicates moderate stability and potential for electronic transitions in the ultraviolet region. This energy gap influences the compound's optical properties and its suitability for applications in optoelectronic devices.

Molecular orbital calculations demonstrate that the bromine substitution pattern significantly affects the orbital energy levels compared to the parent pyrazine molecule. The electron-withdrawing nature of bromine atoms stabilizes both HOMO and LUMO levels, with the LUMO being more significantly affected due to its greater coefficient density on the substituted carbon atoms. This stabilization enhances the compound's electron-accepting properties and influences its reactivity toward nucleophilic species.

Dipole Moment Calculations

The dipole moment of this compound arises from the asymmetric distribution of electron density within the molecule, influenced by both the pyrazine ring system and the bromine substituent arrangement. Unlike 2,5-dibromopyrazine, which exhibits lower dipole moment due to its symmetric substitution pattern, this compound possesses a significant permanent dipole moment resulting from the adjacent positioning of the electronegative bromine atoms.

Theoretical calculations predict that the dipole moment vector is oriented primarily along the axis connecting the brominated carbons, with contributions from both the carbon-bromine bond dipoles and the aromatic ring system. The magnitude of the dipole moment is expected to fall within the range of 2.0 to 3.5 Debye units, significantly higher than symmetric dibromopyrazine isomers. This enhanced polarity affects the compound's solubility characteristics, intermolecular interactions, and crystal packing arrangements.

The temperature dependence of dipole moment measurements, as observed in related dihalogenated compounds, provides insights into conformational flexibility and rotational isomerism. While this compound maintains a rigid planar structure due to its aromatic nature, temperature-dependent studies could reveal information about crystal lattice effects and intermolecular interactions that influence the effective dipole moment in condensed phases.

Comparative analysis with other dibromopyrazine isomers demonstrates the significant impact of substitution pattern on molecular polarity. The 2,3-substitution creates the highest dipole moment among dibromopyrazine isomers, followed by 2,6-dibromopyrazine, while 2,5-dibromopyrazine exhibits the lowest dipole moment due to its centrosymmetric structure. These differences in polarity directly influence the compounds' physical properties, including solubility, boiling points, and intermolecular interactions in both solution and solid phases.

特性

IUPAC Name |

2,3-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPBEKHOQWMYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551564 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95538-03-7 | |

| Record name | 2,3-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 2-Aminopyrazine Using N-Bromosuccinimide (NBS)

One of the most common and efficient methods to prepare 2,3-Dibromopyrazine involves the bromination of 2-aminopyrazine with N-bromosuccinimide (NBS) in a polar aprotic solvent system such as dimethyl sulfoxide (DMSO) mixed with water. The reaction is typically conducted at low temperatures (below 15 °C) to control the rate and selectivity of bromination, followed by stirring at room temperature for several hours (e.g., 6 hours) to ensure completion.

Procedure Summary : NBS is added gradually to a cooled solution of 2-aminopyrazine in DMSO/H2O. After reaction completion, the mixture is extracted with ethyl acetate, dried, and purified by column chromatography using hexane:ethyl acetate mixtures as eluents.

Yield and Purity : This method yields 2-amino-3,5-dibromopyrazine with high efficiency, often exceeding 90% yield, and produces a white solid with melting points consistent with literature values (115-116 °C).

$$

\text{2-Aminopyrazine} + 2 \text{NBS} \rightarrow \text{2-Amino-3,5-dibromopyrazine} + 2 \text{Succinimide}

$$

This approach is favored for its regioselectivity and mild reaction conditions, making it suitable for scale-up and further functionalization.

Synthetic Routes via Halogenation and Subsequent Functional Group Transformations

Synthesis via 2,3-Dihalopyrazine Intermediates

This compound can be prepared as an intermediate in multi-step syntheses involving halogenation of pyrazine derivatives followed by substitution or coupling reactions. For example, 2,3-dihalopyrazines (including dibromo derivatives) serve as key intermediates for further amination or cross-coupling reactions to yield functionalized pyrazine compounds.

Key Parameters : Reaction temperature, solvent choice, and stoichiometry of halogenating agents critically influence the yield and regioselectivity.

Applications : These intermediates are valuable in medicinal chemistry and materials science for constructing heterocyclic frameworks.

Research Findings on Preparation and Reactivity

Use in Cross-Coupling Reactions

This compound serves as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce various aryl or heteroaryl groups selectively at the brominated positions, enabling the synthesis of diverse pyrazine-based compounds with potential pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Brominating Agent | Solvent System | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of 2-aminopyrazine with NBS | 2-Aminopyrazine | N-Bromosuccinimide (NBS) | DMSO/H2O | 0–15 °C, then RT | >90 | High regioselectivity, mild conditions |

| Direct bromination of pyrazine | Pyrazine | Hydrobromic acid or NBr3 | Not specified | Controlled exotherm | Variable | More common for 2,6-dibromopyrazine |

| Halogenation of 2,3-dihalopyrazine precursors | 2,3-Dihalopyrazine | Various halogen sources | Various | Variable | Moderate | Intermediate for further functionalization |

Summary of Critical Parameters Influencing Preparation

Temperature Control : Maintaining low temperatures during bromination prevents over-bromination and side reactions.

Solvent Choice : Polar aprotic solvents like DMSO facilitate bromination and solubilize reactants effectively.

Brominating Agent Stoichiometry : Precise molar ratios of NBS ensure selective dibromination without excess reagent waste.

Purification Techniques : Column chromatography with hexane/ethyl acetate mixtures is standard for isolating pure this compound derivatives.

化学反応の分析

Types of Reactions: 2,3-Dibromopyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to form pyrazine derivatives with fewer bromine atoms.

Oxidation Reactions: Oxidative conditions can lead to the formation of pyrazine N-oxides.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium amide (NaNH₂) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

- Substitution reactions yield various substituted pyrazines.

- Reduction reactions produce partially or fully de-brominated pyrazines.

- Oxidation reactions result in pyrazine N-oxides .

科学的研究の応用

Medicinal Chemistry

Antibody Conjugation

Recent studies have highlighted the utility of 2,3-dibromopyrazine derivatives in the development of antibody-drug conjugates. These conjugates are essential for targeted therapeutic applications, allowing for precise delivery of cytotoxic agents to cancer cells. A notable case involved optimizing a dibromopyrazine derivative to achieve high homogeneity in antibody conjugates, which demonstrated effective serum stability and selectivity in vitro. This advancement suggests potential for future diagnostic and therapeutic applications using site-selective antibody conjugation techniques .

Antimicrobial Activity

this compound has been investigated as a precursor for developing new antimicrobial agents. Its unique chemical structure enhances its reactivity, making it a candidate for synthesizing compounds with significant biological activity against various pathogens. The presence of bromine substituents is believed to enhance the electrophilic character of the molecule, which can be crucial for its interaction with biological targets.

Materials Science

Chemical Synthesis

The compound is utilized in organic synthesis due to its reactivity and ability to participate in various chemical reactions. It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The dibromomethyl groups attached to the pyrazine ring facilitate nucleophilic substitution reactions, which are essential in creating diverse chemical entities.

Surface Chemistry

Research has also explored the interactions of this compound with metal surfaces, revealing insights into its surface chemistry. This property can be harnessed for applications in catalysis and materials engineering, where surface interactions play a critical role in the performance of materials.

Table 1: Summary of Applications of this compound

作用機序

The mechanism by which 2,3-dibromopyrazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

類似化合物との比較

2,5-Dibromopyrazine

3,5-Dibromopyrazine

- Synthesis: Generated via bromination of 2-aminopyrazine with N-bromosuccinimide (NBS) in DMSO, this isomer serves as a precursor to pyrrolo[2,3-b]pyrazine derivatives through regioselective couplings and ring-closure reactions .

- Reactivity : The 3,5-dibromo configuration directs substitutions to the 2- and 6-positions, enabling the synthesis of fused heterocycles for medicinal chemistry applications .

Other Dihalogenated Pyrazines

Table 1: Key Properties of Dibromopyrazine Isomers

Reactivity Trends and Electronic Effects

- Electron-Withdrawing Effects : Bromine's inductive effect lowers the electron density of the pyrazine ring, enhancing electrophilic substitution. The 2,3-isomer's proximity of bromines creates steric hindrance, slowing reactions compared to the 2,5-isomer .

- Regioselectivity: In Sonogashira couplings, 2,5-dibromopyrazine reacts preferentially at the 2-position due to reduced steric clash, whereas this compound may require harsher conditions for similar transformations .

Industrial and Research Significance

- 2,5-Dibromopyrazine : Dominates materials science for its role in synthesizing conductive polymers and MOFs with applications in gas storage and catalysis .

生物活性

2,3-Dibromopyrazine is an organic compound characterized by its unique molecular structure, where two bromine atoms are substituted at the 2nd and 3rd positions of the pyrazine ring. This compound has garnered attention in various fields of research due to its significant biological activities and potential applications in medicine and industry.

- Molecular Formula : C₄H₂Br₂N₂

- Molecular Weight : 220.88 g/mol

- Chemical Structure : The presence of bromine atoms significantly influences the reactivity and biological interactions of the compound.

This compound exhibits a range of biochemical properties that contribute to its biological activity:

- Interaction with Enzymes : It has been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to the formation of reactive intermediates that may modify other biomolecules, potentially impacting their function.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to alterations in gene expression and cellular metabolism. It has been observed to upregulate antioxidant enzymes as a protective response against oxidative damage.

- Cell Signaling Pathways : this compound influences various cell signaling pathways by modulating kinase activities, which can affect downstream signaling processes crucial for cellular functions.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. Studies have shown it can disrupt bacterial cell wall synthesis and interfere with essential metabolic processes within microbial cells .

Anticancer Potential

The compound has been investigated for its antiproliferative effects against cancer cell lines. QSAR (Quantitative Structure-Activity Relationship) studies suggest that derivatives of this compound exhibit significant anticancer activity, making them potential candidates for drug development .

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study evaluated the antioxidant properties of this compound using various in vitro assays. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as an antioxidant agent.

-

Toxicology Assessment :

- In animal models, dose-dependent effects were observed. Low doses showed minimal toxicity while higher doses resulted in liver and kidney damage. This underscores the importance of dosage in therapeutic applications.

- Electrochemical Sensing Applications :

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific kinases involved in signaling pathways, thereby altering cellular responses.

- Reactive Intermediate Formation : Interaction with cytochrome P450 enzymes leads to the generation of reactive intermediates that may participate in further biochemical reactions.

- Subcellular Localization : The localization of this compound within cells (primarily in the cytoplasm and mitochondria) is critical for its biological effects on metabolism and energy production.

Comparative Analysis

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Bromination pattern affects reactivity |

| 2,5-Dibromopyrazine | Moderate antimicrobial | Different substitution pattern |

| 2,3-Dichloropyrazine | Lower activity | Chlorinated analogue |

Q & A

Q. What are the key laboratory-scale synthesis routes for 2,3-dibromopyrazine, and what reaction conditions optimize yield?

this compound is synthesized via regioselective bromination of pyrazine derivatives. One method involves treating pyrazine with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at room temperature, achieving selective bromination at the 2- and 3-positions . For advanced intermediates, Sonogashira coupling with trimethylsilylacetylene (using Pd(PPh₃)₂Cl₂ and CuI in THF/Et₃N) enables further functionalization . Purification typically involves recrystallization with ethanol or benzene .

Q. How do structural and electronic properties of this compound influence its reactivity?

The molecule exhibits a planar structure with a HOMO-LUMO gap of 0.1927 eV , making it highly reactive due to electron delocalization in the π-system . Bromine substituents lower the LUMO energy, enhancing electrophilic character. Charge distribution analysis (Table 5, ) shows positive charges on C2 and C3 (0.102 each), identifying these as nucleophilic attack sites. The symmetry group D₂h results in a zero dipole moment , reducing steric hindrance in reactions .

Q. What experimental precautions are critical for handling this compound?

Waste must be segregated and disposed via professional biohazard services due to brominated byproducts . Use airtight containers for storage to prevent moisture absorption, and employ fume hoods during synthesis to avoid inhalation of toxic fumes.

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, DFT) predict the reactivity of this compound in complex reactions?

Density Functional Theory (DFT) calculations reveal that bromine substituents decrease LUMO energy, favoring electron-deficient reactivity. Comparative studies with fluorinated analogs (e.g., 2,3-difluoropyrazine) show higher dipole moments (2.2435 Debye) but lower reactivity due to larger HOMO-LUMO gaps . Molecular orbital contour plots (Fig. 4, ) map π-bonding (HOMO) and π*-antibonding (LUMO) regions, guiding predictions for Suzuki or Stille couplings.

Q. How does this compound enable site-selective cross-coupling in multi-step syntheses?

The differential reactivity of C2 and C3 positions allows sequential functionalization. For example, in palladium-catalyzed reactions, one bromine can be selectively replaced while retaining the second for downstream modifications (e.g., synthesizing pyrrolo[2,3-b]pyrazines via Sonogashira coupling) . This strategy is critical in fragment-based drug design, as seen in Dragmacidin D retrosynthesis .

Q. What role does this compound play in synthesizing macrocycles or bioactive heterocycles?

It serves as a building block for para-linked azacalix[n]pyridine[n]pyrazines, where coupling with dibromopyridines forms macrocycles with uranyl ion-binding properties . In antimicrobial studies, it intermediates bisamidine antibiotics via Pd-catalyzed cross-coupling with boronic acids .

Q. Can this compound be used in bioconjugation, and what are the challenges?

Recent advances demonstrate its utility in antibody-drug conjugates (ADCs). Dibromopyrazine derivatives enable site-selective rebridging of trastuzumab, achieving >90% conjugation efficiency under acidic conditions. Challenges include minimizing chain dissociation and ensuring serum stability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。